5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt
CAS No.: 185335-30-2
Cat. No.: VC0063904
Molecular Formula: C8H4BrClK2NO4P
Molecular Weight: 402.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185335-30-2 |
|---|---|
| Molecular Formula | C8H4BrClK2NO4P |
| Molecular Weight | 402.65 |
| IUPAC Name | potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate |
| Standard InChI | InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 |
| SMILES | C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] |
Introduction
Chemical Characteristics
Structural Properties
5-Bromo-4-chloro-3-indoxyl phosphate (BCIP) potassium salt is derived from the parent compound, which is an aryl phosphate wherein the indole moiety contains bromine and chlorine substituents at positions 5 and 4, respectively. The compound features an indole ring system with a phosphate group attached at the 3-position, forming an indoxyl phosphate structure. In the potassium salt form, potassium ions neutralize the negative charges of the phosphate group .
Molecular Information
The molecular structure of 5-Bromo-4-chloro-3-indoxyl phosphate is characterized by the formula C₈H₆BrClNO₄P in its free acid form . When converted to the potassium salt form, potassium ions replace the acidic hydrogens of the phosphate group. This modification alters the molecular weight and solubility properties while maintaining the functional aspects of the molecule. The basic structure contains a 5-bromo-4-chloro-indole backbone with a phosphate group at the 3-position, which serves as the active site for enzymatic cleavage.
Applications in Research and Diagnostics
Enzymatic Substrate Function
The primary function of 5-Bromo-4-chloro-3-indoxyl phosphate potassium salt is as a histochemical substrate for alkaline phosphatase. When the enzyme alkaline phosphatase acts upon BCIP, it cleaves the phosphate group, generating 5-bromo-4-chloroindoxyl. This intermediate product rapidly undergoes oxidation and dimerization to form an intensely colored insoluble precipitate . This reaction mechanism forms the basis for its widespread use in various detection systems.
Colorimetric Detection Systems
BCIP is commonly used in conjunction with Nitro Blue Tetrazolium (NBT) to create a powerful colorimetric detection system. When alkaline phosphatase cleaves BCIP, the resulting indoxyl intermediate reduces NBT to produce an insoluble purple-colored NBT diformazan precipitate . This color development allows for visual detection of alkaline phosphatase activity, making it invaluable in numerous biochemical and molecular biological applications. The precipitate formation provides excellent contrast and sensitivity for detection purposes.
Laboratory Applications
The BCIP/NBT substrate system demonstrates versatility across multiple research applications:
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Blotting techniques: Widely employed in Western, Northern, and Southern blotting for the visualization of specific biomolecules
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Immunohistochemistry: Provides visual localization of antigens in tissue sections using alkaline phosphatase-conjugated antibodies
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In situ hybridization: Facilitates the detection of specific DNA or RNA sequences within cells or tissues when paired with alkaline phosphatase-labeled probes
The pronounced color development and insoluble nature of the reaction product make this system particularly valuable for applications requiring permanent records and high sensitivity.
Preparation and Usage Protocols
Stock Solution Preparation
| Component | Quantity | Purpose |
|---|---|---|
| BCIP stock solution | 33 μl | Primary substrate |
| NBT stock solution | 66 μl | Color developer |
| Reaction buffer | 10 ml | Maintains optimal pH |
The reaction buffer typically contains 100 mM NaCl, 5 mM MgCl₂, and 100 mM Tris at pH 9.5 . This solution should be prepared fresh and used within approximately one hour for optimal results.
Reaction Conditions
Optimal development conditions for BCIP/NBT detection systems generally involve:
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Temperature: Room temperature (20-25°C) is typically recommended for controlled reaction rates
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Time: Development continues until visible bands or signals appear, with timing dependent on enzyme concentration
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Environment: Protection from strong light is advisable as the reagents are photosensitive
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Volume: Approximately 10 ml of substrate solution per 15 × 15 cm² membrane surface is standard for blotting applications
The reaction produces a brown-violet precipitate that allows for direct visualization without additional processing steps.
Comparative Analysis with Other Salt Forms
Solubility Characteristics
Different salt forms of 5-Bromo-4-chloro-3-indoxyl phosphate exhibit varying solubility profiles:
The potassium salt form would likely have solubility characteristics intermediate between the free acid and disodium salt forms, offering practical advantages for certain applications.
Application-Specific Considerations
The choice between different salt forms often depends on specific application requirements:
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The water-soluble forms (disodium and presumably potassium salts) offer convenience for aqueous systems
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The p-toluidine salt provides stability in organic solvent-based stock solutions
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Different salt forms may exhibit subtle variations in reaction kinetics or color development
These differences allow researchers to select the most appropriate form for their specific experimental conditions.
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